molecular formula C27H29ClN6O B2448597 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one CAS No. 1189673-85-5

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

Cat. No. B2448597
CAS RN: 1189673-85-5
M. Wt: 489.02
InChI Key: RAWOAKHVUCJSNS-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one is a useful research compound. Its molecular formula is C27H29ClN6O and its molecular weight is 489.02. The purity is usually 95%.
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Scientific Research Applications

Anti-diabetic Drug Development

  • Synthesis and Anti-diabetic Application : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications. The Dipeptidyl peptidase-4 (DPP-4) inhibition potentials of these compounds were examined, demonstrating their relevance in developing anti-diabetic drugs. The study includes synthesis details and evaluates the antioxidant and cytotoxicity of these compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial and Antiproliferative Activity

  • Antimicrobial and Antiproliferative Potential : Research on triazolo[4,3-b]pyridazine derivatives showed potential in inhibiting the proliferation of endothelial and tumor cells. This indicates their application in antimicrobial and antiproliferative treatments (Ilić et al., 2011).

Structural Analysis and Synthesis Techniques

  • Structural Analysis and Synthesis : Studies have been conducted on the synthesis, structure analysis, and theoretical calculations of pyridazine analogs. These studies provide insight into the synthesis methods and the molecular structure of compounds related to 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one (Sallam et al., 2021).

Anticonvulsant Properties

  • Crystal Structure and Anticonvulsant Drugs : Crystal structures of anticonvulsant compounds related to the triazolo[4,3-b]pyridazine moiety have been analyzed. These studies contribute to understanding the structural properties of such compounds and their applications in anticonvulsant drug development (Georges, Vercauteren, Evrard, & Durant, 1989).

Cancer Treatment Research

  • Cytotoxic Agents for Cancer Treatment : The synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines and their evaluation as cytotoxic agents highlights their potential in cancer treatment. These compounds were tested for their in vitro cytotoxic activities against various cancer cell lines, showing promising results (Mamta et al., 2019).

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O/c1-18-4-6-21(16-20(18)3)23-8-9-25-29-30-26(34(25)31-23)10-11-27(35)33-14-12-32(13-15-33)24-17-22(28)7-5-19(24)2/h4-9,16-17H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWOAKHVUCJSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

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